Minimal Molecular Weight and Ligand Efficiency Advantage Over 5-Substituted Oxadiazole Analogs
The target compound exhibits a molecular weight of 298.32 g/mol, substantially lower than the closest 5-substituted analogs: 5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (MW 388.44) and 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole (MW 364.38) . This represents a 90.12 Da (23%) and 66.06 Da (18%) reduction in molecular weight, respectively, positioning this compound favorably for fragment-based discovery or as a minimalist core scaffold where ligand efficiency is paramount [1].
| Evidence Dimension | Molecular weight comparison |
|---|---|
| Target Compound Data | 298.32 g/mol |
| Comparator Or Baseline | Compound 5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole: 388.44 g/mol; Compound 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole: 364.38 g/mol |
| Quantified Difference | 90.12 Da (23%) and 66.06 Da (18%) lower, respectively |
| Conditions | Molecular weight calculated from molecular formula as reported in vendor catalogs |
Why This Matters
Lower molecular weight directly correlates with improved ligand efficiency indices, making this compound a preferred starting point for fragment-based campaigns where heavy-atom count must be minimized.
- [1] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-431. View Source
